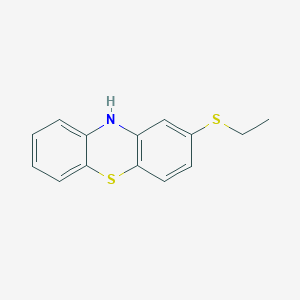

10H-Phenothiazine, 2-(ethylthio)-

Description

BenchChem offers high-quality 10H-Phenothiazine, 2-(ethylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10H-Phenothiazine, 2-(ethylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NS2/c1-2-16-10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)17-14/h3-9,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHPUUIDINBWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068484 | |

| Record name | 10H-Phenothiazine, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46815-10-5 | |

| Record name | 2-(Ethylthio)-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46815-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10H-Phenothiazine, 2-(ethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046815105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine, 2-(ethylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10H-Phenothiazine, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"10H-Phenothiazine, 2-(ethylthio)-" fundamental properties

An In-depth Technical Guide on the Core Properties of 10H-Phenothiazine, 2-(ethylthio)-

Introduction

Phenothiazine and its derivatives represent a class of heterocyclic compounds that serve as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] The parent compound, 10H-phenothiazine, consists of a tricyclic structure with two benzene rings fused to a central thiazine ring.[1][2] This core allows for extensive chemical modification, leading to a wide array of compounds with diverse biological activities, including antipsychotic, antiemetic, antihistaminic, and antimicrobial properties.[3][4][5]

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of a specific derivative, 10H-Phenothiazine, 2-(ethylthio)- . The information is curated for researchers, scientists, and professionals in drug development who require detailed technical data on this compound.

Core Chemical Properties and Identifiers

10H-Phenothiazine, 2-(ethylthio)- is a sulfur-containing organic compound. Its core identity and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for 10H-Phenothiazine, 2-(ethylthio)-

| Identifier | Value | Source |

| CAS Number | 46815-10-5 | [6][7] |

| Molecular Formula | C₁₄H₁₃NS₂ | [6][7] |

| IUPAC Name | 2-ethylsulfanyl-10H-phenothiazine | [6] |

| Synonyms | 2-(Ethylthio)phenothiazine, 2-(Ethylsulfanyl)-10H-phenothiazine | [6] |

| InChI | InChI=1S/C14H13NS2/c1-2-16-10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)17-14/h3-9,15H,2H2,1H3 | [6] |

| InChIKey | DMHPUUIDINBWBN-UHFFFAOYSA-N | [6] |

| PubChem CID | 621186 | [6] |

| DSSTox Substance ID | DTXSID6068484 | [6] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 259.4 g/mol | [6][7] |

| Monoisotopic Mass | 259.04894177 Da | [6] |

| XLogP3 | 4.7 | [8] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Topological Polar Surface Area | 41.1 Ų | [6] |

| Heavy Atom Count | 17 | [6] |

| Complexity | 321 | [6] |

Spectral Information

Spectral analysis is crucial for the structural confirmation of 10H-Phenothiazine, 2-(ethylthio)-.

Table 3: Mass Spectrometry Data

| m/z | Intensity (%) |

| 259.0 | 100.0 |

| 230.0 | 36.4 |

| 198.0 | 17.9 |

| 260.0 | 17.5 |

| 186.0 | 15.6 |

| 231.0 | 10.6 |

| 261.0 | 10.2 |

| 199.0 | 8.3 |

| Data sourced from a 75 eV direct insertion mass spectrum.[9] |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: ¹H NMR and IR spectra are available for 2-ethylthiophenothiazine, providing further structural verification.[9] The ¹H NMR spectrum would characteristically show signals for the ethyl group (a triplet and a quartet) in the aliphatic region and complex multiplets for the aromatic protons of the phenothiazine core in the downfield region.

Synthesis and Manufacturing

10H-Phenothiazine, 2-(ethylthio)- is a key intermediate in the synthesis of pharmaceutical compounds, most notably the antiemetic and antipsychotic drug Thiethylperazine.[10] A direct and regioselective synthesis process allows for the specific introduction of a functional group at the 2-position of the phenothiazine ring.

Experimental Protocol: Regioselective Synthesis of 2-(Ethylthio)-10H-phenothiazine

This process involves the functionalization of an N-protected phenothiazine, followed by reduction and S-alkylation.[10]

-

N-Protection: The nitrogen atom of 10H-phenothiazine is first protected with an acyl group (e.g., formyl or acetyl) to direct subsequent reactions.

-

Regioselective Sulfinylation: The N-protected phenothiazine is reacted with sulfur dioxide in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). This step regioselectively introduces a sulfinic acid group (-SO₂H) at the 2-position of the phenothiazine ring, yielding N-acyl-phenothiazine-2-sulfinic acid.

-

Reduction to Thiol: The intermediate sulfinic acid is then reduced to the corresponding thiol (2-mercapto-phenothiazine). This can be achieved using a suitable reducing agent.

-

S-Ethylation: The final step is the S-alkylation of the 2-mercapto-phenothiazine with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions to yield the target compound, 10H-Phenothiazine, 2-(ethylthio)-. The N-acyl protecting group is typically removed during workup.

Biological Activity and Applications

While direct biological data on 10H-Phenothiazine, 2-(ethylthio)- is limited as it is primarily a synthetic intermediate, the phenothiazine class exhibits a broad spectrum of pharmacological activities.

Primary Mechanism of Action of Phenothiazine Derivatives

The predominant therapeutic action of many phenothiazine drugs, particularly antipsychotics, is the antagonism of dopamine D2 receptors in the central nervous system.[11][12] Hyperactivity in the brain's mesolimbic dopamine pathway is associated with the positive symptoms of psychosis.[12] Phenothiazine derivatives block D2 receptors, thereby inhibiting the downstream signaling cascade.

Dopamine D2 receptors are Gi/o protein-coupled receptors. When activated by dopamine, the associated Gi protein inhibits the enzyme adenylyl cyclase, which reduces the intracellular production of the second messenger cyclic AMP (cAMP) from ATP.[12] This leads to decreased activity of Protein Kinase A (PKA). By blocking the D2 receptor, phenothiazines prevent this inhibition, thus modulating neuronal activity.

Other Potential Activities

The phenothiazine nucleus is also associated with antioxidant properties. Studies on various derivatives have shown their ability to act as inhibitors of iron-dependent lipid peroxidation and as cytoprotective agents against oxidative stress.[13] This activity is attributed to the electron-donating nature of the heterocyclic system.

Key Experimental Methodologies

To evaluate the potential bioactivity of phenothiazine derivatives like 10H-Phenothiazine, 2-(ethylthio)-, various in vitro assays can be employed.

Experimental Protocol: In Vitro Lipid Peroxidation Inhibition Assay

This protocol is adapted from methods used to evaluate the antioxidant potential of novel phenothiazine compounds.[13] It measures the inhibition of iron-dependent lipid peroxidation in a liposomal system by quantifying thiobarbituric acid reactive substances (TBARS).

-

Preparation of Reagents:

-

Prepare a suspension of lecithin liposomes in a suitable buffer (e.g., Tris-HCl).

-

Prepare fresh solutions of ferrous sulfate (FeSO₄) and ascorbic acid to initiate peroxidation.

-

Prepare a stock solution of the test compound (10H-Phenothiazine, 2-(ethylthio)-) in a suitable solvent (e.g., DMSO).

-

Prepare the TBARS reagent: a solution of thiobarbituric acid (TBA) in trichloroacetic acid (TCA).

-

-

Assay Procedure:

-

In a reaction tube, combine the liposome suspension, buffer, and varying concentrations of the test compound.

-

Initiate lipid peroxidation by adding FeSO₄ and ascorbic acid.

-

Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the cold TCA/TBA reagent. This also precipitates proteins and lipids.

-

Heat the mixture (e.g., at 95°C for 20 minutes) to allow the formation of the pink-colored TBARS adduct.

-

Cool the samples and centrifuge to pellet the precipitate.

-

-

Data Analysis:

-

Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

The intensity of the color is proportional to the extent of lipid peroxidation.

-

Calculate the percentage inhibition of peroxidation for each concentration of the test compound relative to a control (no compound).

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.

-

Conclusion

10H-Phenothiazine, 2-(ethylthio)- is a well-characterized compound whose primary significance lies in its role as a key building block for the synthesis of pharmaceutically active phenothiazine drugs. While its own biological profile is not extensively documented, its structure is intrinsically linked to the potent neuroleptic and antioxidant activities characteristic of the broader phenothiazine family. The synthetic protocols for its regioselective preparation and the established mechanisms of action for related drugs provide a solid foundation for its use in drug discovery and development programs. This guide consolidates the core technical data required by researchers to effectively utilize this valuable chemical intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. if-pan.krakow.pl [if-pan.krakow.pl]

- 5. iosrphr.org [iosrphr.org]

- 6. 10H-Phenothiazine, 2-(ethylthio)- | C14H13NS2 | CID 621186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. 10H-Phenothiazine, 2-(methylthio)- | C13H11NS2 | CID 82096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-ETHYLTHIOPHENOTHIAZINE(46815-10-5) 1H NMR spectrum [chemicalbook.com]

- 10. EP0433841A2 - Process for the direct and regioselective functionalization in position 2 of phenotiazine - Google Patents [patents.google.com]

- 11. egpat.com [egpat.com]

- 12. benchchem.com [benchchem.com]

- 13. Phenothiazines as lipid peroxidation inhibitors and cytoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 2-(ethylthio)phenothiazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(ethylthio)phenothiazine is a derivative of the phenothiazine heterocyclic system, a core structure in many centrally acting drugs. Phenothiazines are well-established as a class of compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The substitution at the 2-position of the phenothiazine ring, in this case with an ethylthio group, can significantly influence the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(ethylthio)phenothiazine, intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Data

A summary of the key chemical and physical data for 2-(ethylthio)phenothiazine is presented below. For comparative purposes, data for the parent compound, phenothiazine, is also included where available for 2-(ethylthio)phenothiazine, as specific experimental values for the latter are not extensively documented in publicly accessible literature.

Table 1: Physicochemical Properties of 2-(ethylthio)phenothiazine

| Property | Value | Reference |

| IUPAC Name | 2-(ethylthio)-10H-phenothiazine | [1][2] |

| Synonyms | 2-Ethylthiophenothiazine | [1] |

| CAS Number | 46815-10-5 | [1][2] |

| Molecular Formula | C₁₄H₁₃NS₂ | [1][2] |

| Molecular Weight | 259.4 g/mol | [1][2] |

| Melting Point | 100 °C | [3] |

| Boiling Point | Data not available | |

| logP (XLogP3) | 5 | [1] |

| pKa | Data not available | |

| Solubility | Data not available |

Table 2: Physicochemical Properties of Phenothiazine (for comparison)

| Property | Value | Reference |

| Boiling Point | 371 °C | [4] |

| Water Solubility | 2 mg/L (25 °C) | [5] |

| Solubility in Organic Solvents | Soluble in ether and hot acetic acid; sparingly soluble in chloroform and petroleum ether. | [5] |

| pKa | ~23 (in DMSO) | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for standardized and reproducible research. The following sections outline established experimental protocols applicable to phenothiazine derivatives.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small, powdered sample of 2-(ethylthio)phenothiazine is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Octanol-Water Partition Coefficient (logP)

The Shake-Flask Method is a classical approach for the experimental determination of logP.

Protocol:

-

Prepare a saturated solution of 2-(ethylthio)phenothiazine in both n-octanol and water (or a suitable buffer like PBS, pH 7.4).

-

Add a known volume of the n-octanol-saturated aqueous phase and the water-saturated n-octanol phase to a flask.

-

Add a small, accurately weighed amount of 2-(ethylthio)phenothiazine.

-

The flask is shaken for a prolonged period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

The two phases are then separated by centrifugation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the logarithm of the partition coefficient.

Determination of Acid Dissociation Constant (pKa)

The pKa of a compound can be determined using potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Protocol:

-

Dissolve an accurately weighed amount of 2-(ethylthio)phenothiazine in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group.

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Potential Biological Activity and Signaling Pathways

Phenothiazine derivatives are known to exert their biological effects through interaction with various cellular targets and signaling pathways. While specific data for 2-(ethylthio)phenothiazine is limited, the general mechanisms of action for this class of compounds provide a basis for potential areas of investigation.

Phenothiazines are well-known antagonists of dopamine receptors, which is the primary mechanism for their antipsychotic effects.[6][7][8][9] Furthermore, many phenothiazine derivatives have demonstrated potential as anticancer agents by influencing key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK/ERK and PI3K/Akt pathways.[10][11]

References

- 1. QSAR and drug design of phenothiazine derivatives as antituberculars [wisdomlib.org]

- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 3. daneshyari.com [daneshyari.com]

- 4. Phenothiazine - Wikipedia [en.wikipedia.org]

- 5. Phenothiazine CAS#: 92-84-2 [m.chemicalbook.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The possible role of dopamine in phenothiazine-induced hypothermia in rats: an application to DA hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(ethylthio)-10H-phenothiazine (CAS: 46815-10-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(ethylthio)-10H-phenothiazine, a sulfur-containing heterocyclic compound belonging to the phenothiazine class. While specific biological data for this particular molecule is limited in publicly accessible literature, this document consolidates available physicochemical and spectroscopic data. Furthermore, it explores the broader context of phenothiazine derivatives, including general synthesis strategies and their well-established roles in medicinal chemistry, particularly as antipsychotic and potential anticancer agents. This guide aims to serve as a foundational resource for researchers interested in the potential applications and further investigation of 2-(ethylthio)-10H-phenothiazine.

Introduction

Phenothiazine and its derivatives represent a cornerstone in the history of medicinal chemistry, with their discovery revolutionizing the treatment of psychosis.[1] The tricyclic scaffold of phenothiazine has proven to be a versatile platform for the development of a wide array of therapeutic agents.[2] 2-(ethylthio)-10H-phenothiazine, with the CAS number 46815-10-5, is a specific derivative characterized by an ethylthio group at the 2-position of the phenothiazine core. While it is known as an intermediate in the synthesis of more complex pharmaceutical compounds, such as the antiemetic drug Thiethylperazine, detailed studies on its intrinsic biological activities are not extensively documented. This guide will synthesize the currently available information on 2-(ethylthio)-10H-phenothiazine and provide a framework for its potential pharmacological relevance based on the known properties of the broader phenothiazine class.

Physicochemical and Spectroscopic Data

Precise physicochemical and spectroscopic data are fundamental for the identification, characterization, and quality control of a chemical compound. The following tables summarize the available data for 2-(ethylthio)-10H-phenothiazine.

Table 1: Physicochemical Properties of 2-(ethylthio)-10H-phenothiazine [3]

| Property | Value |

| CAS Number | 46815-10-5 |

| Molecular Formula | C₁₄H₁₃NS₂ |

| Molecular Weight | 259.4 g/mol |

| IUPAC Name | 2-(ethylsulfanyl)-10H-phenothiazine |

| Synonyms | 2-ETHYLTHIOPHENOTHIAZINE, 2-(Ethylthio)phenothiazine |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Table 2: Spectroscopic Data for 2-(ethylthio)-10H-phenothiazine

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Data not available in a structured format. |

| IR (Infrared) Spectroscopy | Data not available in a structured format. |

| Mass Spectrometry | Data not available in a structured format. |

Note: While some sources indicate the availability of spectroscopic data, detailed, interpretable datasets for ¹H NMR, IR, and mass spectrometry could not be retrieved from the searched literature.

Synthesis and Experimental Protocols

The synthesis of 2-substituted phenothiazines can be achieved through various methods. A general and widely applicable approach involves the cyclization of a suitably substituted diphenylamine with sulfur. For 2-(ethylthio)-10H-phenothiazine specifically, a common strategy would involve the S-ethylation of 2-mercapto-10H-phenothiazine.

General Synthesis Pathway

Caption: General synthetic pathway for 2-(ethylthio)-10H-phenothiazine.

Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol based on common organic synthesis techniques for similar compounds. This protocol has not been experimentally validated for this specific synthesis and should be adapted and optimized by qualified researchers.

-

Step 1: Synthesis of 2-Mercapto-10H-phenothiazine (Precursor)

-

A mixture of diphenylamine and elemental sulfur is heated in the presence of a catalyst, such as iodine, at high temperatures.

-

The reaction mixture is then cooled, and the crude product is isolated.

-

Purification is typically achieved through recrystallization or column chromatography to yield 2-mercapto-10H-phenothiazine.

-

-

Step 2: S-Ethylation to Yield 2-(ethylthio)-10H-phenothiazine

-

2-Mercapto-10H-phenothiazine is dissolved in a suitable aprotic solvent (e.g., acetone, DMF).

-

A base (e.g., potassium carbonate, sodium hydride) is added to deprotonate the thiol group, forming a thiolate anion.

-

An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford pure 2-(ethylthio)-10H-phenothiazine.

-

Biological Activity and Mechanism of Action (Inferred)

Direct experimental data on the biological activity and mechanism of action of 2-(ethylthio)-10H-phenothiazine are scarce. However, the well-documented pharmacology of the phenothiazine class allows for informed postulation.

Dopamine Receptor Antagonism

The primary mechanism of action for many clinically used phenothiazine derivatives is the antagonism of dopamine D2 receptors in the central nervous system.[1] This action is responsible for their antipsychotic effects. It is plausible that 2-(ethylthio)-10H-phenothiazine could exhibit some affinity for dopamine receptors, although its potency is unknown.

Caption: Hypothesized mechanism of dopamine D2 receptor antagonism.

Potential Anticancer Activity

Recent research has highlighted the potential of phenothiazine derivatives as anticancer agents.[4][5] Various mechanisms have been proposed, including the induction of apoptosis, inhibition of cell proliferation, and reversal of multidrug resistance. The substitution at the 2-position of the phenothiazine ring has been shown to be crucial for antitumor activity.[6] Therefore, it is conceivable that 2-(ethylthio)-10H-phenothiazine could be investigated for such properties.

Caption: A potential experimental workflow for screening anticancer activity.

Future Directions

The current body of literature on 2-(ethylthio)-10H-phenothiazine is limited, presenting a clear opportunity for further research. Key areas for future investigation include:

-

Detailed Synthesis and Characterization: Development and publication of a robust, high-yield synthesis protocol, along with comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and elemental analysis).

-

Pharmacological Screening: A broad-based pharmacological screening to identify its primary biological targets. This should include, but not be limited to, dopamine receptor binding assays.

-

Anticancer Evaluation: In-depth investigation of its potential anticancer properties against a panel of human cancer cell lines, followed by mechanistic studies to elucidate any observed activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to establish structure-activity relationships, which could guide the design of more potent and selective compounds.

Conclusion

2-(ethylthio)-10H-phenothiazine is a phenothiazine derivative with a well-defined chemical structure but a largely unexplored pharmacological profile. While its role as a synthetic intermediate is acknowledged, its potential as a bioactive molecule in its own right remains to be determined. Based on the established pharmacology of the phenothiazine class, it is a candidate for investigation as a CNS-active agent and a potential anticancer compound. This technical guide provides a starting point for researchers by consolidating the available data and suggesting avenues for future exploration. Further experimental work is essential to unlock the full potential of this and similar phenothiazine derivatives.

References

- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 10H-Phenothiazine, 2-(ethylthio)- | C14H13NS2 | CID 621186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 10H-Phenothiazine, 2-(methylthio)- | C13H11NS2 | CID 82096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iosrphr.org [iosrphr.org]

- 6. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]

Spectral Data of 10H-Phenothiazine, 2-(ethylthio)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 10H-Phenothiazine, 2-(ethylthio)-. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical analysis. This document includes a summary of key spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for spectral analysis.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for 10H-Phenothiazine, 2-(ethylthio)-.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₄H₁₃NS₂[1][2] |

| Molecular Weight | 259.4 g/mol [1][2] |

| Major Fragmentation Peaks (m/z) | Relative Intensity |

| 259 | M⁺ |

| 230 | [M-C₂H₅]⁺ |

| 198 | [M-SC₂H₅]⁺ |

| 146 | - |

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found for the entire molecule in search results. Interpretation is based on general knowledge of phenothiazine and ethylthio- group spectra. | |||

| ~1.3 | Triplet | 3H | -S-CH₂-CH₃ |

| ~2.8 | Quartet | 2H | -S-CH₂ -CH₃ |

| ~6.8-7.5 | Multiplet | 7H | Aromatic Protons |

| ~8.5 | Singlet (broad) | 1H | N-H |

Table 3: Infrared (IR) Spectral Data (Vapor Phase)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak values from the vapor phase IR spectrum are not detailed in the search results. The following are expected characteristic absorptions. | ||

| ~3350 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2970-2850 | Medium | Aliphatic C-H Stretch |

| ~1600-1450 | Strong to Medium | Aromatic C=C Bending |

| ~1250 | Medium | C-N Stretch |

| ~750-700 | Strong | C-S Stretch |

Note on Data Availability: While mass spectrometry and ¹H NMR data are partially available, a dedicated ¹³C NMR and a comprehensive, peak-assigned IR and UV-Vis spectrum for 10H-Phenothiazine, 2-(ethylthio)- were not explicitly found in the literature search. The provided data is a combination of available information and educated estimations based on the spectral data of similar phenothiazine derivatives.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Synthesis of 10H-Phenothiazine, 2-(ethylthio)-

A plausible synthesis route involves the reaction of a substituted diphenylamine with sulfur. A general procedure for the synthesis of 2-substituted phenothiazines involves the cyclization of a corresponding 2-substituted diphenylamine with sulfur in the presence of a catalyst like iodine. For 10H-Phenothiazine, 2-(ethylthio)-, the synthesis could proceed as follows:

-

Preparation of 2-(ethylthio)diphenylamine: This intermediate can be synthesized through various methods, such as the Ullmann condensation between 2-chloronitrobenzene and ethanethiol, followed by reduction of the nitro group and subsequent reaction with a suitable benzenoid compound.

-

Thionation: The 2-(ethylthio)diphenylamine is then heated with elemental sulfur, often in the presence of a catalytic amount of iodine, at a high temperature (typically around 150-200 °C).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography to yield pure 10H-Phenothiazine, 2-(ethylthio)-.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer) is typically used.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization Method: Electron ionization (EI) is a common method for relatively small, volatile molecules. For less volatile or thermally labile compounds, soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be employed.

-

Data Acquisition: The sample is introduced into the ion source. For EI, a standard electron energy of 70 eV is typically used. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain high-resolution spectra.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to an NMR tube.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters to set include the spectral width, acquisition time, and relaxation delay. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Thin Film: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam after passing through the sample, and a Fourier transform is applied to obtain the infrared spectrum (transmittance or absorbance vs. wavenumber).

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).

-

Data Acquisition: A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path. The instrument scans a range of wavelengths (typically 200-800 nm) and records the absorbance of the sample at each wavelength.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of an organic compound like 10H-Phenothiazine, 2-(ethylthio)-.

Caption: Workflow for the synthesis, purification, and spectral analysis of an organic compound.

References

2-(ethylthio)phenothiazine solubility in organic solvents

An In-Depth Technical Guide on the Solubility of Phenothiazine Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Phenothiazine Nomenclature

The study of phenothiazine derivatives is crucial in drug development, yet nomenclature can present challenges. The specific compound, 2-(ethylthio)phenothiazine (CAS 46815-10-5), is a distinct chemical entity for which quantitative solubility data is not extensively available in published literature.[1][2]

However, the structural similarity and nomenclature often lead to confusion with the well-researched antiparkinsonian drug, Ethopropazine Hydrochloride (CAS 1094-08-2).[3] Ethopropazine, or N,N-diethyl-α-methyl-10H-phenothiazine-10-ethanamine, monohydrochloride, is a pharmacologically significant phenothiazine derivative.[4] Given the target audience of this guide and the abundance of reliable data, this document will focus on the solubility profile of Ethopropazine Hydrochloride as a representative and highly relevant member of the phenothiazine class.

This guide provides a comprehensive overview of its solubility in various organic solvents, details common experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices.

Quantitative Solubility Data of Ethopropazine Hydrochloride

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation, bioavailability, and ultimate therapeutic efficacy. The following table summarizes the quantitative solubility data for Ethopropazine Hydrochloride in several common organic and aqueous solvents.

| Solvent | Solubility | Temperature | Notes | Source(s) |

| Absolute Ethanol | ~33 mg/mL (1.0 g / 30 mL) | 25°C | - | [5] |

| Ethanol | 5 mg/mL | Not Specified | - | [4] |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Not Specified | Requires ultrasonic and warming to 60°C. | [6] |

| 20 mg/mL | Not Specified | Sonication is recommended. | [7] | |

| >5 mg/mL | ~60°C | Results in a clear solution. | ||

| 5 mg/mL | Not Specified | - | [4] | |

| Dimethylformamide (DMF) | 10 mg/mL | Not Specified | - | [4] |

| Chloroform | Soluble | Not Specified | Qualitative data. | |

| Acetone | Sparingly Soluble | Not Specified | Qualitative data. | |

| Benzene | Practically Insoluble | Not Specified | Qualitative data. | |

| Ether | Practically Insoluble | Not Specified | Qualitative data. | |

| Water | 2.5 mg/mL (1 g / 400 mL) | 20°C | pH of a 5% aqueous solution is ~5.8. | [5] |

| 50 mg/mL (1 g / 20 mL) | 40°C | Solubility increases significantly with temperature. | [5] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The isothermal shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a compound in a given solvent.[8]

Isothermal Shake-Flask Method

Objective: To determine the saturation solubility of a phenothiazine derivative, such as Ethopropazine HCl, in a specific organic solvent at a controlled temperature.

Materials:

-

Ethopropazine Hydrochloride (or other phenothiazine compound)

-

Selected organic solvents (e.g., Ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge (temperature-controlled, if available)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the powdered Ethopropazine HCl to a series of vials. Each vial should contain a known and precise volume of the chosen organic solvent.[8] The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials to prevent solvent evaporation. Place them in a constant temperature shaker bath, typically set to 25°C (298.15 K) or 37°C (310.15 K) to simulate physiological conditions. The vials should be agitated for a sufficient duration (e.g., 24 to 72 hours) to ensure that the solution has reached equilibrium.[8]

-

Phase Separation: After the equilibration period, remove the vials from the shaker. Allow them to stand undisturbed at the same controlled temperature to permit the excess solid to settle. For solvents in which sedimentation is slow or incomplete, centrifugation at the same controlled temperature can be employed to achieve a clear separation of the solid and liquid phases.[8]

-

Sample Collection and Preparation: Carefully withdraw a precise aliquot of the clear supernatant using a pipette that has been pre-warmed to the experimental temperature. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a volumetric flask to remove any microscopic particulate matter.[8]

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear calibrated range of the analytical instrument to be used for quantification.[8]

-

Quantification: Analyze the concentration of the phenothiazine derivative in the diluted sample using a validated analytical method, such as HPLC with UV detection or direct UV-Vis spectrophotometry.[8] A standard calibration curve must be prepared to ensure accurate measurement.

-

Calculation: The solubility of the compound is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The final result is typically expressed in units of mg/mL or mol/L.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

References

- 1. 10H-Phenothiazine, 2-(ethylthio)- | C14H13NS2 | CID 621186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-ETHYLTHIOPHENOTHIAZINE | 46815-10-5 [chemicalbook.com]

- 3. (+-)-Ethopropazine | C19H24N2S | CID 3290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ethopropazine Hydrochloride | Parsidol | Profenamine | TargetMol [targetmol.com]

- 8. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Biological Activity of 2-(ethylthio)-10H-phenothiazine (Ethopropazine)

This technical guide provides a comprehensive overview of the biological activity of 2-(ethylthio)-10H-phenothiazine, also known as ethopropazine. It covers its mechanisms of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study.

Introduction

2-(ethylthio)-10H-phenothiazine, or ethopropazine, is a phenothiazine derivative primarily recognized for its use as an antiparkinsonian agent.[1] Its therapeutic effects stem from a complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems. This guide delves into the specifics of these interactions and the methodologies used to characterize them.

Core Biological Activities and Mechanisms of Action

Ethopropazine's biological activity is multifaceted, with its primary therapeutic effects attributed to its anticholinergic properties. However, it also exhibits activity at several other key receptors.

Muscarinic Acetylcholine Receptor Antagonism

The principal mechanism of action for ethopropazine is the blockade of muscarinic acetylcholine receptors (mAChRs).[2] In Parkinson's disease, the depletion of dopamine in the nigrostriatal pathway leads to a relative overactivity of the cholinergic system. By acting as a competitive antagonist, particularly at the M1 muscarinic receptor subtype, ethopropazine helps to rebalance this dopaminergic-cholinergic imbalance, thereby alleviating motor symptoms such as tremors and rigidity.[2]

Dopamine Receptor Antagonism

As a phenothiazine derivative, ethopropazine also interacts with dopamine receptors.[3] The blockade of D2 receptors in the mesolimbic pathway is the primary mechanism of action for the antipsychotic effects of many phenothiazines.[4] While its anticholinergic effects are more prominent in the context of Parkinson's disease, its interaction with the dopaminergic system contributes to its overall pharmacological profile.

Other Biological Targets

-

Butyrylcholinesterase (BChE) Inhibition: Ethopropazine is a potent and selective inhibitor of BChE, with a much weaker effect on acetylcholinesterase (AChE).[5]

-

Histamine Receptor Antagonism: It possesses antihistaminic properties, which can contribute to some of its sedative side effects.[1]

-

Adrenergic Receptor Antagonism: Antiadrenergic actions have also been reported for ethopropazine.[1]

-

NMDA Receptor Antagonism: Ethopropazine acts as a non-selective N-methyl-D-aspartate (NMDA) receptor antagonist. This action is thought to contribute to its therapeutic profile and may offer neuroprotective effects.[5]

Signaling Pathways

The following diagrams illustrate the primary signaling pathways modulated by ethopropazine.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for ethopropazine. It is important to note that for an older compound, comprehensive modern pharmacological profiling data is not always readily available in the public domain.

Table 1: Receptor and Transporter Binding Affinities (Ki)

| Target | Radioligand | Species | Tissue/System | Ki (nM) | Reference |

| Muscarinic M1 Receptor | [³H]Pirenzepine | Rat | Forebrain | 3.1 | [6] |

| Muscarinic M2 Receptor | [³H]AF-DX 384 | Rat | Hindbrain | 7.2 | [6] |

| Dopamine Receptors | Data not available | ||||

| Histamine Receptors | Data not available |

Table 2: Enzyme Inhibition

| Enzyme | Substrate/Assay | Species | IC50 | Reference |

| Butyrylcholinesterase (BChE) | Human | 15.14 µM | [6] | |

| Acetylcholinesterase (AChE) | Poor inhibitor | [5] |

Table 3: In Vivo Pharmacokinetic Parameters in Rats

| Parameter | Intravenous (5 mg/kg) | Intravenous (10 mg/kg) | Oral (50 mg/kg) | Reference |

| AUC (ng·h/mL) | 9836 ± 2129 | 13096 ± 4186 | 2685 ± 336 | [1] |

| Cmax (ng/mL) | - | - | 236 ± 99 | [1] |

| Tmax (h) | - | - | 2.2 ± 1.4 | [1] |

| t½ (h) | 17.9 ± 3.3 | 20.9 ± 6.0 | 26.1 ± 5.4 | [1] |

| Clearance (L/h/kg) | 0.48 ± 0.10 | - | - | [1] |

| Vdss (L/kg) | 7.1 ± 2.3 | - | - | [1] |

| Bioavailability (F) | - | - | < 5% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of compounds like ethopropazine.

Competitive Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the concentration of ethopropazine that inhibits 50% of the binding of a specific radioligand to its receptor (IC50), and to calculate the inhibitory constant (Ki).

Materials:

-

Receptor source: Cell membranes from tissues or cultured cells expressing the target receptor.

-

Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]pirenzepine for M1 receptors).

-

Test compound: Ethopropazine hydrochloride.

-

Non-specific binding control: A high concentration of a known unlabeled ligand for the target receptor.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates and glass fiber filters.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the unlabeled ligand.

-

Displacement: Receptor membranes, radioligand, and serial dilutions of ethopropazine.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of ethopropazine to determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This is a widely used neurotoxicant-based animal model to study Parkinson's disease and evaluate potential therapeutics.

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway in rats to model the motor deficits of Parkinson's disease and to assess the therapeutic effect of ethopropazine.

Materials:

-

Adult male Sprague-Dawley or Wistar rats.

-

6-hydroxydopamine (6-OHDA) hydrochloride, ascorbic acid, and sterile saline.

-

Stereotaxic apparatus, anesthesia machine, microsyringe pump.

-

Apomorphine (for behavioral testing).

Procedure:

-

Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.1% ascorbic acid to prevent oxidation. The solution should be freshly prepared and protected from light.

-

Stereotaxic Surgery:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole at the coordinates corresponding to the medial forebrain bundle (MFB) or the striatum.

-

Slowly infuse the 6-OHDA solution into the target brain region using a microsyringe. Leave the needle in place for a few minutes before slowly retracting it.

-

Suture the incision and allow the animal to recover.

-

-

Behavioral Assessment (e.g., Apomorphine-Induced Rotations):

-

Approximately 2-3 weeks post-surgery, assess the lesion by challenging the rats with a dopamine agonist like apomorphine (e.g., 0.5 mg/kg, s.c.).

-

Place the rat in a circular arena and record the number of full contralateral (away from the lesioned side) rotations over a set period (e.g., 30-60 minutes). A significant number of rotations indicates a successful lesion.

-

-

Drug Treatment and Evaluation:

-

Administer different doses of ethopropazine (or vehicle control) to groups of lesioned rats.

-

At various time points after treatment, repeat the apomorphine-induced rotation test. A reduction in the number of rotations indicates a therapeutic effect.

-

-

Post-mortem Analysis:

-

At the end of the study, euthanize the animals and perfuse the brains.

-

Process the brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH) to confirm the extent of dopaminergic neuron loss in the substantia nigra and striatum.

-

Intracellular Calcium Flux Assay (for Gq-coupled receptors like M1)

Objective: To measure the ability of ethopropazine to antagonize agonist-induced intracellular calcium mobilization mediated by Gq-coupled receptors.

Materials:

-

Cells expressing the target receptor (e.g., HEK293 cells transfected with the M1 receptor).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Receptor agonist (e.g., acetylcholine or carbachol).

-

Test compound: Ethopropazine.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for a specified time (e.g., 30-60 minutes at 37°C).

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of ethopropazine (or vehicle). Incubate for a short period.

-

Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the agonist at a concentration that elicits a submaximal response (e.g., EC80) and continue to record the fluorescence signal over time to capture the transient calcium peak.

-

Data Analysis:

-

Determine the peak fluorescence intensity for each well.

-

Plot the peak fluorescence (or the change from baseline) as a function of the log concentration of ethopropazine.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

cAMP Accumulation Assay (for Gi/Gs-coupled receptors like D2)

Objective: To measure the ability of ethopropazine to antagonize the agonist-induced inhibition of cAMP production mediated by Gi-coupled receptors.

Materials:

-

Cells expressing the target receptor (e.g., CHO cells transfected with the D2 receptor).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Receptor agonist (e.g., quinpirole).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: Ethopropazine.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Stimulation: Plate cells and allow them to adhere. Pre-incubate the cells with various concentrations of ethopropazine in the presence of a PDE inhibitor.

-

Agonist and Forskolin Addition: Add the D2 receptor agonist along with forskolin. Forskolin stimulates adenylyl cyclase to produce a measurable level of cAMP. The agonist, acting through the Gi-coupled D2 receptor, will inhibit this production.

-

Cell Lysis and cAMP Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

-

Data Analysis:

-

Generate a standard curve to convert the assay signal to cAMP concentration.

-

Plot the cAMP concentration against the log concentration of ethopropazine.

-

Fit the data to a dose-response curve to determine the IC50 of ethopropazine for reversing the agonist's inhibitory effect.

-

Experimental Workflows

The following diagrams provide a high-level overview of the experimental workflows for key assays.

Conclusion

2-(ethylthio)-10H-phenothiazine (ethopropazine) is a pharmacologically complex molecule with a range of biological activities. Its primary therapeutic utility in Parkinson's disease is derived from its potent anticholinergic effects, which help to correct the neurotransmitter imbalance characteristic of the disease. Its additional activities as a dopamine receptor antagonist, BChE inhibitor, and NMDA receptor antagonist contribute to its overall profile and may offer avenues for further therapeutic exploration. This guide provides a foundational understanding of its biological activities and the experimental approaches required for its continued investigation. Further research to fully elucidate its binding affinities across a wider range of receptors and to establish clear dose-response relationships in preclinical models would be beneficial for a more complete understanding of this compound.

References

- 1. Pharmacokinetics of ethopropazine in the rat after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Metabolism of Thiethylperazine

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a detailed overview of the metabolic pathways of thiethylperazine, a phenothiazine-class antiemetic. It addresses the biotransformation of the 2-(ethylthio)phenothiazine core, the enzymes involved, and the analytical methodologies pertinent to its metabolic profiling.

Introduction: Clarification of Thiethylperazine and its Core Structure

It is critical to clarify a common point of confusion: 2-(ethylthio)phenothiazine is not a metabolite of thiethylperazine. Instead, it constitutes the fundamental chemical scaffold of the thiethylperazine molecule. The systematic IUPAC name for thiethylperazine is 2-(ethylthio)-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine.[1][2][3][4] As such, this document will focus on the metabolic fate of the parent drug, thiethylperazine.

Thiethylperazine is a phenothiazine derivative recognized for its antiemetic properties, which it exerts by antagonizing dopamine D2 receptors in the chemoreceptor trigger zone of the brain.[2][5] Like other phenothiazines, it undergoes extensive metabolism, primarily in the liver, before its excretion.[2][6]

Metabolic Pathways of Thiethylperazine

While specific quantitative metabolic data for thiethylperazine is not extensively detailed in recent literature, a foundational study by Zehnder, Kalberer, and Rutschmann in 1962, titled "The metabolism of thiethylperazine (Torecan)," is widely cited as the primary source of information on its biotransformation.[6] Based on this and the well-documented metabolism of structurally similar phenothiazines like perazine and thioridazine, the principal metabolic pathways for thiethylperazine are inferred to be S-oxidation, N-demethylation, aromatic hydroxylation, and subsequent conjugation.

The sulfur atom in the ethylthio group and the phenothiazine ring are susceptible to oxidation. This is a common metabolic route for phenothiazine drugs. The primary metabolite formed through this pathway is likely the sulfoxide derivative.

The piperazine side chain of thiethylperazine can undergo N-demethylation, resulting in the removal of the methyl group from the piperazine ring to form a desmethyl metabolite.

The phenothiazine ring system can be hydroxylated at various positions. This hydroxylation is a key step that increases the polarity of the molecule, facilitating its eventual elimination.

Following hydroxylation, the newly introduced hydroxyl groups can be conjugated with glucuronic acid. This Phase II metabolic reaction significantly increases the water solubility of the metabolites, preparing them for renal and biliary excretion.[7][8][9][10][11]

Enzymology of Thiethylperazine Metabolism

The metabolism of thiethylperazine is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. While direct studies on thiethylperazine are limited, research on analogous phenothiazines provides strong indications of the key enzymes involved. The primary CYP isoforms implicated in the metabolism of similar phenothiazine drugs are:

-

CYP1A2

-

CYP3A4

-

CYP2D6

These enzymes are known to catalyze the S-oxidation and N-demethylation of other phenothiazine compounds.

Quantitative Data on Thiethylperazine Metabolism

| Metabolite Class | Key Transformation | Potential Metabolite(s) | Probable Excretion Route |

| Phase I | S-Oxidation | Thiethylperazine Sulfoxide | Urine, Feces |

| N-Demethylation | N-desmethyl-thiethylperazine | Urine, Feces | |

| Aromatic Hydroxylation | Hydroxy-thiethylperazine | Urine, Feces | |

| Phase II | Glucuronidation | Hydroxy-thiethylperazine glucuronide | Urine, Bile |

Experimental Protocols for Metabolite Analysis

The identification and quantification of thiethylperazine and its metabolites in biological matrices typically involve chromatographic and mass spectrometric techniques.

Biological samples such as plasma, urine, or liver microsome incubates require a preliminary extraction step to isolate the analytes of interest from the complex biological matrix. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating thiethylperazine from its various metabolites. A reversed-phase C18 column is often used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS or LC-MS/MS), mass spectrometry provides sensitive and specific detection and structural elucidation of the metabolites. The high resolution and fragmentation capabilities of modern mass spectrometers are invaluable for identifying unknown metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar metabolites, GC-MS can also be used for the analysis of thiethylperazine and its less polar metabolites, often after a derivatization step to increase their volatility.

A generalized experimental protocol for the analysis of thiethylperazine metabolism in human liver microsomes is outlined below.

Protocol: In Vitro Metabolism of Thiethylperazine in Human Liver Microsomes

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes, thiethylperazine (at a suitable concentration), and a NADPH-generating system in a phosphate buffer.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile.

-

-

Sample Cleanup:

-

Centrifuge the terminated incubation mixture to precipitate proteins.

-

Collect the supernatant containing the parent drug and its metabolites.

-

Further purify and concentrate the analytes using solid-phase extraction.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into an HPLC system coupled to a tandem mass spectrometer.

-

Separate the parent drug and metabolites using a suitable gradient elution program on a C18 column.

-

Detect and identify the metabolites based on their retention times and mass fragmentation patterns.

-

Quantify the formation of metabolites over time to determine metabolic rates.

-

Visualizations

Caption: Inferred metabolic pathways of thiethylperazine.

Caption: General workflow for thiethylperazine metabolite analysis.

Conclusion

References

- 1. Thiethylperazine | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiethylperazine - Wikipedia [en.wikipedia.org]

- 3. Thiethylperazine [webbook.nist.gov]

- 4. Thiethylperazine [drugfuture.com]

- 5. Thiethylperazine Maleate | C30H37N3O8S2 | CID 5282398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Electrochemical determination of thiethylperazine using semi-graphitized carbon nanofibers-MnO nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 2-(ethylthio)phenothiazine: A Technical Guide to Prospective Therapeutic Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Phenothiazine and its derivatives have long been a cornerstone of pharmacotherapy, demonstrating a remarkable breadth of biological activity. This technical guide focuses on the potential therapeutic applications of a lesser-explored derivative, 2-(ethylthio)phenothiazine. In the absence of direct experimental data for this specific compound, this document leverages extensive structure-activity relationship (SAR) data from analogous 2-substituted phenothiazines to project its likely pharmacological profile. This guide outlines potential applications in antipsychotic, anticancer, and antimicrobial therapies, provides representative experimental protocols for evaluation, and illustrates the key signaling pathways likely to be modulated by this class of compounds. All quantitative data presented is for structurally related compounds and serves as a benchmark for future investigation into 2-(ethylthio)phenothiazine.

Introduction: The Phenothiazine Scaffold

The tricyclic phenothiazine core is a privileged structure in medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic effects.[1] The substitution pattern on the phenothiazine nucleus, particularly at the 2-position, is a critical determinant of its pharmacological activity.[2] Electron-withdrawing groups at this position have been shown to enhance the antipsychotic efficacy of these compounds.[2] This guide explores the therapeutic possibilities of 2-(ethylthio)phenothiazine, a derivative with a thioether linkage at this strategic position.

Inferred Therapeutic Potential Based on Structure-Activity Relationships

While direct experimental evidence for 2-(ethylthio)phenothiazine is not available in the current body of scientific literature, the well-established structure-activity relationships of 2-substituted phenothiazines allow for informed predictions of its potential therapeutic applications.

Potential Antipsychotic Activity

The hallmark of many phenothiazine derivatives is their antipsychotic activity, which is primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3] The nature of the substituent at the 2-position significantly influences this activity.

Structure-Activity Relationship Insights:

-

Electron-Withdrawing Groups: The presence of an electron-withdrawing group at the 2-position is crucial for potent antipsychotic activity.[2] The ethylthio (-SCH2CH3) group is generally considered to be electron-withdrawing, suggesting that 2-(ethylthio)phenothiazine could exhibit notable dopamine receptor antagonism.

-

Conformational Influence: The 2-substituent is thought to promote a conformation of the side chain that mimics dopamine, thereby enhancing its interaction with the dopamine receptor.[4]

Based on these principles, 2-(ethylthio)phenothiazine is hypothesized to possess antipsychotic properties. For comparison, the table below presents the activity of other 2-substituted phenothiazines.

Table 1: Comparative Antipsychotic Potency of 2-Substituted Phenothiazine Derivatives

| Compound | 2-Substituent | Relative Potency (Chlorpromazine = 1) |

| Chlorpromazine | -Cl | 1 |

| Triflupromazine | -CF3 | ~10 |

| Thioridazine | -SCH3 | ~1 |

This table is illustrative and compiled from various sources. The potency of 2-(ethylthio)phenothiazine would need to be determined experimentally.

Potential Anticancer Activity

A growing body of evidence highlights the anticancer potential of phenothiazine derivatives.[5][6] Their mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and reversal of multidrug resistance.[5][7]

Structure-Activity Relationship Insights:

-

Hydrophobicity: Increased hydrophobicity of the substituent at the 2-position has been correlated with enhanced antiproliferative and anti-multidrug resistance (MDR) activities.[8] The ethylthio group would contribute to the overall lipophilicity of the molecule, suggesting potential anticancer efficacy.

-

Induction of Apoptosis: Many phenothiazines induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[5][9]

The potential for 2-(ethylthio)phenothiazine as an anticancer agent is promising and warrants investigation.

Potential Antimicrobial Activity

Phenothiazine derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[10][11] They can also inhibit efflux pumps, which are a major mechanism of antibiotic resistance in bacteria.[12]

Structure-Activity Relationship Insights:

-

Substitution at the 2-position: The presence of various substituents at the 2-position has been shown to be compatible with antimicrobial activity.[13]

-

Efflux Pump Inhibition: The ability of phenothiazines to inhibit efflux pumps is a key aspect of their potential as antimicrobial agents or as adjuvants to existing antibiotics.[12]

Given the known antimicrobial properties of the phenothiazine scaffold, 2-(ethylthio)phenothiazine is a candidate for screening against a panel of pathogenic microorganisms.

Representative Experimental Protocols

The following are generalized protocols for the initial screening and evaluation of the potential therapeutic activities of 2-(ethylthio)phenothiazine.

Antipsychotic Activity: Dopamine D2 Receptor Binding Assay

This assay determines the affinity of the test compound for the dopamine D2 receptor.[14]

Workflow for Dopamine D2 Receptor Binding Assay

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric method to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[15][16]

Workflow for MTT Cell Viability Assay

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[17][18]

Workflow for Broth Microdilution Assay

Key Signaling Pathways Modulated by Phenothiazines

The therapeutic and side effects of phenothiazines are a result of their interaction with multiple signaling pathways. The following diagrams illustrate two of the most well-characterized pathways.

Dopamine D2 Receptor Antagonism

This pathway is central to the antipsychotic effects of phenothiazines.[3][19]

Dopamine D2 Receptor Signaling Pathway

Induction of Apoptosis in Cancer Cells

Phenothiazines can trigger programmed cell death in malignant cells through various mechanisms, including the intrinsic and extrinsic pathways.[5][20]

Phenothiazine-Induced Apoptosis Pathways

Conclusion and Future Directions

While 2-(ethylthio)phenothiazine remains a largely uncharacterized compound, the robust structure-activity relationship data for the phenothiazine class strongly suggests its potential as a therapeutically valuable agent. Based on the known effects of 2-substituents, it is a promising candidate for investigation as an antipsychotic, anticancer, and antimicrobial drug. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for the systematic evaluation of this compound. Further research, beginning with its chemical synthesis and proceeding through the in vitro and in vivo assays outlined herein, is essential to unlock the full therapeutic potential of 2-(ethylthio)phenothiazine and to expand the arsenal of phenothiazine-based medicines.

References

- 1. A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods [jmedchem.com]

- 2. SAR of phenothiazine.pptx [slideshare.net]

- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 5. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Inhibition of P-glycoprotein transport function by N-acylphenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural features determining activity of phenothiazines and related drugs for inhibition of cell growth and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phenothiazines and Thioxanthenes Inhibit Multidrug Efflux Pump Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eu-opensci.org [eu-opensci.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Induction of apoptosis by Phenothiazine derivatives in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(ethylthio)-10H-phenothiazine derivatives and analogues

An In-depth Technical Guide to 2-(ethylthio)-10H-phenothiazine Derivatives and Analogues

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-(ethylthio)-10H-phenothiazine derivatives and their analogues. The document covers their roles as dopamine D2 receptor antagonists, anticancer agents via tubulin polymerization inhibition, and as inhibitors of ferroptosis. Detailed experimental protocols and quantitative bioactivity data are provided to support further research and development in this area.

Introduction

Phenothiazines are a class of heterocyclic compounds characterized by a tricyclic structure containing nitrogen and sulfur atoms. First synthesized in 1883, derivatives of the phenothiazine core have become foundational molecules in medicinal chemistry. While clinically recognized for their use as first-generation antipsychotics, their biological activities are diverse, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

The substitution pattern on the phenothiazine scaffold is critical for determining biological activity. Modifications at the 2-position of the phenothiazine ring and the N-10 position side chain are particularly important. This guide focuses specifically on derivatives and analogues of 2-(ethylthio)-10H-phenothiazine, exploring key therapeutic applications and the underlying molecular mechanisms.

Synthesis of 2-(ethylthio)-10H-phenothiazine Derivatives

The synthesis of N-10 substituted phenothiazine derivatives typically involves a two-step process: preparation of the core 2-(ethylthio)-10H-phenothiazine scaffold, followed by its functionalization at the N-10 position.

General Synthetic Workflow

The overall workflow involves obtaining the core structure and subsequently attaching a desired side chain, often an alkylamine, via N-alkylation or N-acylation.

Experimental Protocol: Synthesis of N-10 Substituted Derivatives

This protocol provides a general method for the N-alkylation of a 2-(ethylthio)-10H-phenothiazine core, adapted from the well-established synthesis of thioridazine, a close 2-(methylthio) analogue.[1][2]

Objective: To synthesize an N-10 alkylated 2-(ethylthio)-10H-phenothiazine derivative.

Materials:

-

2-(ethylthio)-10H-phenothiazine

-

Appropriate alkyl halide (e.g., 2-(2-chloroethyl)-1-methylpiperidine)

-

Strong base (e.g., sodium amide or sodium hydride)

-

Anhydrous high-boiling solvent (e.g., xylene, toluene)

-

Deionized water

-